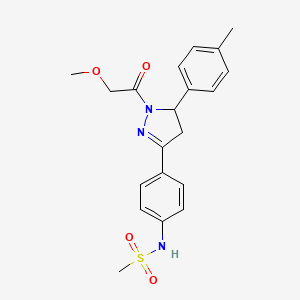

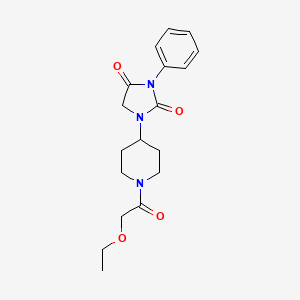

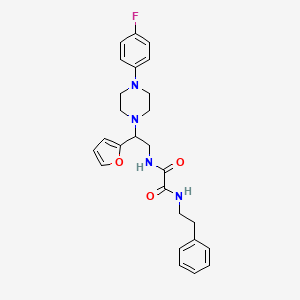

![molecular formula C11H14ClN3O2 B2875222 2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride CAS No. 2253632-26-5](/img/structure/B2875222.png)

2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles have been synthesized using various methods. One efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been utilized in a wide range of applications due to their chemical reactivity. They have been used as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Scientific Research Applications

Antibacterial Properties

A study focused on the synthesis and characterization of Schiff base compounds related to oxadiazole derivatives demonstrated antibacterial activities against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Kakanejadifard et al., 2013).

Microwave-Assisted Synthesis

Another study developed a microwave-accelerated, solvent-free synthesis of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles, indicating the efficiency of microwave irradiation in synthesizing oxadiazole derivatives, which could be applied to similar compounds for enhancing reaction rates and yields (Lei et al., 2013).

Chemosensors for Fluoride Ions

Research into novel anion sensors incorporating oxadiazole groups showed that these compounds can act as selective and colorimetric chemosensors for fluoride ions, revealing their potential use in environmental monitoring and analytical chemistry (Ma et al., 2013).

Antioxidant Activity

A study on the synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties evaluated their antioxidant activity, demonstrating significant free-radical scavenging ability. This suggests possible applications in designing antioxidant compounds or studying oxidative stress-related processes (Shakir et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGKPFVVNOPBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=NO2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

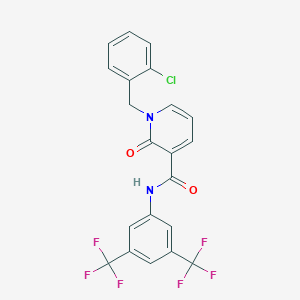

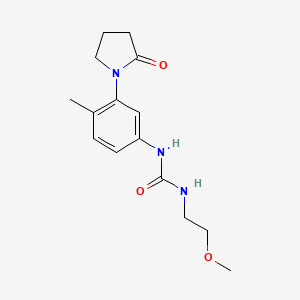

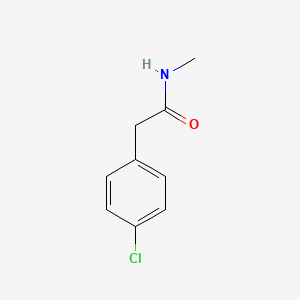

![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)

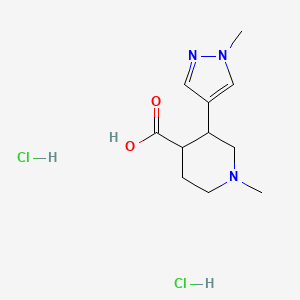

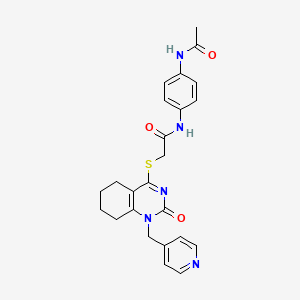

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)

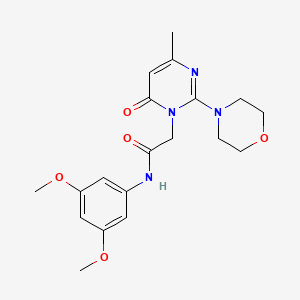

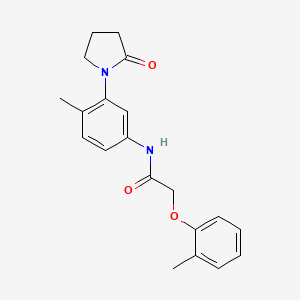

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)